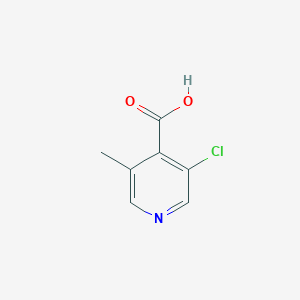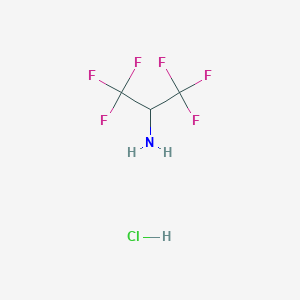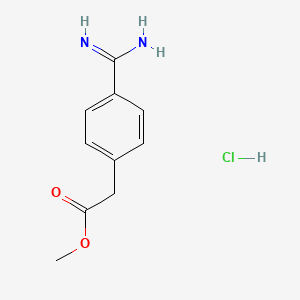![molecular formula C9H10BF3NO2- B1148868 trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate CAS No. 1253177-05-7](/img/new.no-structure.jpg)
trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate is a chemical compound with the molecular formula C9H10BF3NO2 It is known for its unique structural properties, which include a trifluoromethyl group, a methoxybenzoyl group, and a borate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with appropriate boron-containing reagents. The process begins with the preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride, which is achieved through the reaction of 2,4,5-trifluoro-3-hydroxybenzoic acid with thionyl chloride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production of 2,4,5-trifluoro-3-methoxybenzoyl chloride involves a multi-step process starting from tetrachlorophthalic anhydride. The steps include reactions with methylamine, alkali metal fluoride, sodium hydroxide, dimethyl sulfate, and finally thionyl chloride . The resulting 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with boron-containing reagents to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups.
Applications De Recherche Scientifique
Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable component in various chemical reactions. The borate moiety plays a crucial role in the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate: Similar compounds include other trifluoromethyl group-containing borates and benzoyl derivatives.
Trifluoromethyl Group-Containing Drugs: Compounds such as trifluoromethyl aniline and trifluoromethyl benzene derivatives share similar structural features and applications.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group, a methoxybenzoyl group, and a borate moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
1253177-05-7 |
|---|---|
Formule moléculaire |
C9H10BF3NO2- |
Poids moléculaire |
231.9874096 |
Synonymes |
trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)



